sec-BUTYL PROPYL SULFIDE

Overview

Description

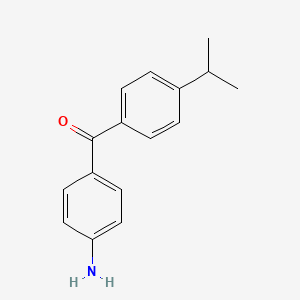

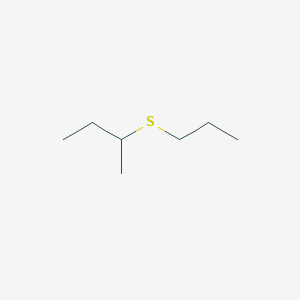

sec-BUTYL PROPYL SULFIDE is a chemical compound with the molecular formula C7H16S . It belongs to the class of organic sulfur compounds and is characterized by its sulfide functional group. The compound is colorless, has a distinct odor, and is commonly found in certain foods, particularly in the Allium family (such as garlic and onions).

Synthesis Analysis

The synthesis of sec-BUTYL PROPYL SULFIDE typically involves the reaction between propyl mercaptan (1-propanethiol) and sec-butyl bromide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired sulfide compound.

Molecular Structure Analysis

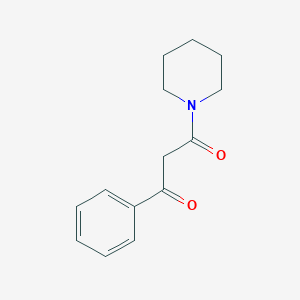

The molecular structure of sec-BUTYL PROPYL SULFIDE consists of a butyl group (a four-carbon alkyl chain) attached to a sulfur atom. The sulfur atom bridges the two carbon atoms, forming the sulfide linkage. The compound’s linear structure contributes to its volatility and odor.

Chemical Reactions Analysis

- Oxidation : sec-BUTYL PROPYL SULFIDE can undergo oxidation to form sec-BUTYL PROPANETHIAL (a corresponding sulfoxide). This reaction can occur under the influence of oxidizing agents.

- Hydrolysis : In the presence of water, the compound can hydrolyze to yield propyl mercaptan and sec-butanol .

- Substitution Reactions : The sulfur atom can participate in nucleophilic substitution reactions, leading to the replacement of the butyl group with other functional groups.

Physical And Chemical Properties Analysis

- Physical State : sec-BUTYL PROPYL SULFIDE is a liquid at room temperature.

- Odor : It has a strong, garlic-like odor.

- Boiling Point : Approximately 150°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

- sec-Butyl propyl sulfide is utilized in the synthesis of unsymmetrical dialkyl disulfides, specifically sec-butyl isopropyl disulfide, a compound relevant in various chemical reactions and as an intermediate in organic synthesis (Alonso & Aragona, 2003).

Thermokinetic Parameters

- The esterification reaction between sec-butyl alcohol and propionic anhydride, involving sec-butyl propyl sulfide, was studied to determine thermokinetic parameters. This research aids in understanding the reaction dynamics of similar compounds (Snee, Bassani, & Ligthart, 1993).

Medicinal and Biological Research

- sec-Butyl propyl sulfide derivatives from Ferula foetida have been studied for their potential medicinal properties. New sulfide derivatives were isolated and structurally characterized, contributing to the pharmacological exploration of natural products (Duan et al., 2002).

Pesticide Research

- sec-Butyl propyl sulfide compounds were synthesized for their potential use as pesticides. The synthesis of these compounds from natural sources like Asa foetida is an area of interest in agrochemical research (Meijer & Vermeer, 1974).

Physical Chemistry and Engineering

- In the field of chemical engineering, the vaporization properties of sec-butyl propyl sulfide and related compounds are studied for their relevance in the production of clean, sulfur-free fuels. Understanding these properties is crucial for designing efficient industrial processes (Turek, Comanita, Greenkorn, & Chao, 1976).

Safety And Hazards

- Flammability : sec-BUTYL PROPYL SULFIDE is flammable and should be handled with care.

- Irritant : It can irritate the skin, eyes, and respiratory tract.

- Toxicity : While not highly toxic, prolonged exposure may cause adverse effects.

- Storage : Store in a cool, well-ventilated area away from direct sunlight.

Future Directions

Research on sec-BUTYL PROPYL SULFIDE continues to explore its potential health benefits, including its antioxidant properties and possible anticancer effects. Further studies are needed to elucidate its mechanisms of action and therapeutic applications.

properties

IUPAC Name |

2-propylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVPENKHDNEGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335494 | |

| Record name | 2-(propylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sec-BUTYL PROPYL SULFIDE | |

CAS RN |

10359-66-7 | |

| Record name | 2-(Propylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(propylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl propyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)

![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)